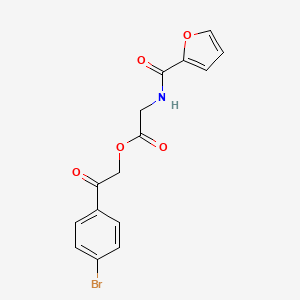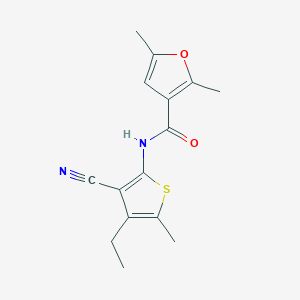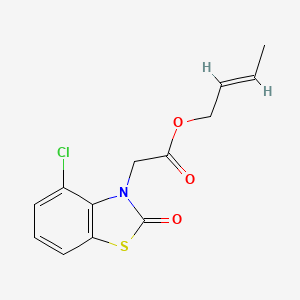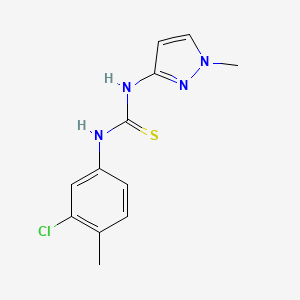
2-(4-bromophenyl)-2-oxoethyl N-2-furoylglycinate
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl N-2-furoylglycinate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of glycine and is commonly referred to as BFOG.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-2-furoylglycinate is not fully understood. However, it has been proposed that BFOG may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. BFOG has also been shown to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-oxoethyl N-2-furoylglycinate has been shown to have various biochemical and physiological effects. In vitro studies have shown that BFOG inhibits the growth of cancer cells and reduces inflammation. BFOG has also been shown to induce apoptosis in cancer cells. In addition, BFOG has been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-bromophenyl)-2-oxoethyl N-2-furoylglycinate in lab experiments are its accessibility and high purity. The synthesis method has been optimized to achieve a high yield of BFOG, making it an accessible compound for scientific research. The limitations of using BFOG in lab experiments are its limited solubility in water and its potential toxicity. Therefore, it is important to use appropriate safety measures when handling BFOG.
Direcciones Futuras
There are several future directions for the research of 2-(4-bromophenyl)-2-oxoethyl N-2-furoylglycinate. One direction is to further study the mechanism of action of BFOG. Understanding the mechanism of action is important for the development of BFOG as a potential drug candidate. Another direction is to explore the potential applications of BFOG in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the synthesis of novel materials using BFOG as a building block can be explored. Finally, the development of more efficient synthesis methods for BFOG can be investigated to increase the yield and purity of the compound.
In conclusion, 2-(4-bromophenyl)-2-oxoethyl N-2-furoylglycinate, or BFOG, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its accessibility and high purity make it an accessible compound for scientific research. The future directions of BFOG research include further understanding its mechanism of action, exploring its potential applications in the treatment of other diseases, and the synthesis of novel materials using BFOG as a building block.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-oxoethyl N-2-furoylglycinate has been studied for its potential applications in various fields such as drug design, biochemistry, and materials science. In drug design, BFOG has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential as an anti-cancer agent. In biochemistry, BFOG has been used as a tool to study protein-ligand interactions. In materials science, BFOG has been used as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5/c16-11-5-3-10(4-6-11)12(18)9-22-14(19)8-17-15(20)13-2-1-7-21-13/h1-7H,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCKHKPEKCLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 3-methyl-4-({2-methyl-3-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4698073.png)
![2-oxopropyl N-[(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4698085.png)

![2-chloro-4-(3-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4698094.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4698101.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4698110.png)
![2-methyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]-1-propanol hydrochloride](/img/structure/B4698117.png)
![3-chloro-N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4698135.png)
![2-[2-chloro-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4698143.png)
![5-(4-tert-butylbenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4698145.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B4698154.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4698168.png)